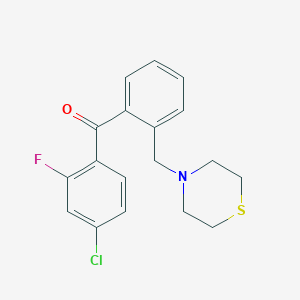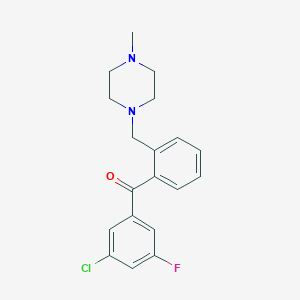
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone, also known as 3-MTP-2'TFP, is an important organic compound used in a variety of scientific research applications. It is a product of the condensation reaction between 3-methylphenol and 2'-trifluoromethylpropiophenone. It has a molecular formula of C15H13F3O and a molecular weight of 260.26 g/mol. It is a white crystalline solid with a melting point of 170-172°C. 3-MTP-2'TFP has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Chemical Reactions and Synthesis
3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone and its derivatives play a significant role in chemical synthesis and reactions. Wakui et al. (2004) describe a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, resulting in unique multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and isochroman-ones (Wakui et al., 2004). Yavari et al. (2006) discuss the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, showcasing the chemical reactivity of these compounds (Yavari et al., 2006).
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of compounds related to this compound is crucial for understanding their biological activities. Allen, Trotter, and Rogers (1971) examined the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing different biological activities for its isomers (Allen, Trotter, & Rogers, 1971).
Organometallic Chemistry
Fang, Song, and Xie (2001) synthesized and characterized tris(2-methyl-2-phenylpropyl)tin carboxylates containing germanium. Their research contributes to the understanding of organometallic chemistry involving compounds related to this compound (Fang, Song, & Xie, 2001).
Polymer and Material Science
The application in polymer and material science is evident in the work of Liu et al. (2002), who developed poly(aryl ether ketone)s with (3‐methyl)phenyl and (3‐trifluoromethyl)phenyl side groups. These polymers exhibited unique thermal and mechanical properties, highlighting the potential use of this compound derivatives in advanced materials (Liu et al., 2002).
Catalysis and Reaction Mechanisms
Research on catalysis and reaction mechanisms includes the work of Rossi, Bellina, and Mannina (1997), who explored palladium-mediated CarbonOxygen bond and CarbonSulfur bond forming reactions involving functionalized Csp2-Hybridized halides or triflates and Csp-Hybridized halides. This study contributes to the understanding of catalytic processes involving compounds related to this compound (Rossi, Bellina, & Mannina, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-5-4-6-13(11-12)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEOWQMPIIKHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644086 |
Source


|
| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-02-1 |
Source


|
| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)







